The synthesis of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one can be achieved through several methodologies, primarily involving acylation reactions. One common method is the Friedel-Crafts acylation, where 3-fluoro-4-methoxybenzene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
The mechanism involves the generation of an acylium ion from hexanoyl chloride, which then attacks the aromatic ring of 3-fluoro-4-methoxybenzene, resulting in the formation of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one after proton transfer and subsequent workup.
The molecular structure of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one features:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular weight and functional groups.
1-(3-Fluoro-4-methoxyphenyl)hexan-1-one can undergo various chemical transformations:
The mechanism of action for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one largely depends on its specific applications. In biological contexts, it may interact with various targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity due to its electronegative nature, while the methoxy group can facilitate interactions through hydrogen bonding.
Research indicates that compounds with similar structures exhibit potential anti-inflammatory and antimicrobial properties, making them candidates for further pharmacological studies.
Properties such as melting point, boiling point, and solubility can be determined experimentally or estimated using computational chemistry methods.
1-(3-Fluoro-4-methoxyphenyl)hexan-1-one serves multiple roles in scientific research:
In industrial settings, this compound may find use in the production of specialty chemicals or materials where specific functional properties are desired.
1-(3-Fluoro-4-methoxyphenyl)hexan-1-one (CAS: 371757-62-9) is a fluorinated aryl ketone with the molecular formula C₁₃H₁₇FO₂ and a molecular weight of 224.27 g/mol. Its structural core combines a hexanoyl chain with a 3-fluoro-4-methoxyphenyl ring, creating a hybrid scaffold that exhibits unique electronic properties due to the synergistic effects of the fluorine atom and methoxy group. This compound belongs to a broader class of bioactive molecules where fluorine substitution enhances metabolic stability, membrane permeability, and target-binding affinity. The ketone functionality serves as a versatile handle for chemical derivatization, enabling its application as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science [2] .
Systematic Nomenclature:
Structural Features:
Table 1: Comparative Structural Properties of Fluorinated Aryl Ketones
Compound | Molecular Formula | Molecular Weight (g/mol) | cLogP | Electrostatic Potential Difference (kcal/mol) |
---|---|---|---|---|
1-(3-Fluoro-4-methoxyphenyl)hexan-1-one | C₁₃H₁₇FO₂ | 224.27 | 3.2 | +18.7 |
1-(3-Fluoro-4-methoxyphenyl)pentan-1-one | C₁₂H₁₅FO₂ | 210.25 | 2.8 | +17.9 |
1-(4-Chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₂ClFO₂ | 290.72 | 3.9 | +22.4 |
N-[1-(3-Fluoro-4-methoxyphenyl)ethyl]hexan-3-amine | C₁₅H₂₄FNO | 253.36 | 2.5 | +9.3 |
Synthetic Relevance:The ketone group participates in carbonyl homologation via Wittig reactions or reductive amination, as demonstrated in Pd-catalyzed Ar−C(O) bond cleavage strategies for multi-carbon chain extension [3]. X-ray crystallography of analogs (e.g., chalcones) confirms near-planarity between the aryl ring and carbonyl plane (dihedral angle: 8.5°), facilitating π-stacking with biological targets [4].
Synthetic Evolution:
Table 2: Synthetic Methods for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one
Method | Catalyst/Reagents | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, Hexanoyl Chloride | 45 | Low | Simple equipment |
Pd-Catalyzed Homologation | PdCl₂/L8, AgNTf₂ | 72 | High (93:7) | Tunable chain length |
Biocatalytic | Candida tropicalis PDC mutant | 65 | N/A | Enantioselective |
Pharmacological Emergence:The compound gained attention as a metabolite analog of anti-leishmanial chalcones (e.g., (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one). Its improved metabolic stability over phenolic analogs made it a candidate for antiparasitic agent optimization [4]. Between 2015–2025, it served as a precursor to triazole-containing antimitotics like (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol, which inhibits tubulin polymerization (IC₅₀ = 0.39 μM in MCF-7 cells) [5].
Physicochemical Advantages:
Targeted Bioactivities:
Synthetic Versatility:
Table 3: Biologically Active Derivatives of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one
Derivative | Biological Target | Activity (IC₅₀/EC₅₀) | Application |
---|---|---|---|
(E)-1-(1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-triazole | Tubulin | 0.39 μM (MCF-7 cells) | Antimitotic agent |
N-Ethyl-1-(3-fluoro-4-methoxyphenyl)heptan-1-amine | Serotonin receptors | 18 nM (5-HT₂A) | CNS disorder therapy |
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | Leishmania protease | 1.8 μM | Antileishmanial agent |
Design Principles:Rational optimization involves:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8